Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)-
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Overview
Description
. This compound is a derivative of pregnane and features hydroxyl and keto functional groups, making it an important intermediate in the biosynthesis of various steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- typically involves the hydroxylation of 5alpha-pregnane-3,20-dione. This can be achieved through various chemical reactions, including the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve biotransformation processes using microbial cultures that possess the necessary enzymatic machinery to introduce the hydroxyl group at the 11alpha position. This method is often preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of pregnane, which can serve as intermediates in the synthesis of other steroidal compounds .
Scientific Research Applications
Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal molecules.
Biology: Studied for its role in the biosynthesis of steroid hormones.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical steroids.
Industry: Utilized in the production of steroid-based products.
Mechanism of Action
The mechanism of action of Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor in the biosynthesis of steroid hormones, where it undergoes enzymatic transformations to produce active hormones that regulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnane-3,20-dione: Lacks the hydroxyl group at the 11alpha position.
11alpha-Hydroxyprogesterone: Contains an additional hydroxyl group at the 11alpha position.
5alpha-Pregnane-3alpha,17alpha-diol-20-one: Features hydroxyl groups at different positions.
Uniqueness
Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the biosynthesis of certain steroid hormones. This distinct structure allows it to participate in specific biochemical pathways that other similar compounds may not be able to .
Properties
CAS No. |
565-96-8 |
---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5S,8S,9S,10S,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15-,16+,17-,18+,19+,20-,21+/m0/s1 |
InChI Key |
XHCCPSKYYJBSAA-ZOVJPLRPSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
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